molecular formula C9H14N2 B141816 (5R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile CAS No. 129708-97-0

(5R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile

Cat. No. B141816
CAS RN: 129708-97-0
M. Wt: 150.22 g/mol
InChI Key: PTUDGSXGCPOVJY-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of ((5R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using ((5R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile in lab experiments is its potential to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its use in certain experiments.

Future Directions

There are several future directions for the study of ((5R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile. One direction is to further investigate its potential applications in the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to study its potential use as a chiral building block in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of ((5R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile involves the reaction of 2,3-dihydro-1H-indene-5-carbonitrile with 1,3-cyclohexadiene in the presence of a catalyst. The reaction is carried out under high pressure and high temperature conditions to obtain the desired product.

Scientific Research Applications

((5R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a chiral building block in organic synthesis.

properties

CAS RN

129708-97-0

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(5R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile

InChI

InChI=1S/C9H14N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-6H2/t8-,9-/m1/s1

InChI Key

PTUDGSXGCPOVJY-RKDXNWHRSA-N

Isomeric SMILES

C1C[C@@H]2CCCN2[C@H](C1)C#N

SMILES

C1CC2CCCN2C(C1)C#N

Canonical SMILES

C1CC2CCCN2C(C1)C#N

synonyms

5-Indolizinecarbonitrile,octahydro-,(5R-cis)-(9CI)

Origin of Product

United States

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